molecular formula C19H15FN2O3S B3010636 Ethyl 2-{2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate CAS No. 250713-78-1

Ethyl 2-{2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate

Cat. No.: B3010636
CAS No.: 250713-78-1
M. Wt: 370.4
InChI Key: PYEJLVZDRJIPTP-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate is a synthetic thiazole derivative characterized by a central 1,3-thiazole ring substituted at the 2-position with a 4-fluorobenzoylamino group and at the 4-position with a benzoate ester (ethyl carboxylate). This compound belongs to a broader class of thiazole-based molecules known for their diverse pharmacological and material science applications, including antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

ethyl 2-[2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S/c1-2-25-18(24)15-6-4-3-5-14(15)16-11-26-19(21-16)22-17(23)12-7-9-13(20)10-8-12/h3-11H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEJLVZDRJIPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced through a nucleophilic substitution reaction, often using 4-fluorobenzoyl chloride as a reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H15FN2O3S
  • Molar Mass : 370.4 g/mol
  • IUPAC Name : Ethyl 2-{2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl}benzoate

The compound features a thiazole ring, which is known for its biological activity, making it a valuable scaffold in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole derivatives exhibit promising anticancer properties. Ethyl 2-{2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate has been investigated for its potential to inhibit cancer cell proliferation. Research suggests that it may act by inducing apoptosis in various cancer cell lines, although specific experimental data on this compound is still limited .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. This makes it a candidate for further exploration in the development of new antimicrobial agents .

Enzyme Inhibition

The compound's structure allows it to interact with various biological targets, including enzymes involved in disease processes. There is potential for this compound to serve as an inhibitor of specific enzymes related to cancer metabolism or infection pathways .

Case Study 1: Anticancer Mechanism

A study focused on thiazole derivatives demonstrated that compounds similar to this compound could inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in cell proliferation. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis markers .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers assessed the antimicrobial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain modifications to the thiazole structure enhanced antimicrobial efficacy, suggesting that this compound could be optimized for improved activity .

Potential Future Applications

Given its promising biological activities, this compound has potential applications in:

  • Drug Development : As a lead compound for new anticancer or antimicrobial drugs.
  • Biological Research : For studying enzyme interactions and cellular mechanisms.

Mechanism of Action

The mechanism of action of Ethyl 2-{2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Variations

Key structural analogs (Table 1) include:

Compound Name Substituent on Thiazole 2-Position Substituent on Thiazole 4-Position
Ethyl 2-{2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate 4-Fluorobenzoylamino Ethyl benzoate
Ethyl 2-[(4-phenoxyphenyl)amino]-1,3-thiazole-4-carboxylate 4-Phenoxyanilino Ethyl carboxylate
Ethyl 4-((4-hydroxybenzyl)amino)benzoate 4-Hydroxybenzylamino Ethyl benzoate
Ethyl 4-((4-methoxyanilino)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate 4-Methoxyanilino + pyrrole moiety Ethyl carboxylate

Key Observations :

  • Electron Effects: The 4-fluorobenzoyl group in the target compound introduces strong electron-withdrawing properties, unlike the electron-donating methoxy or phenoxy groups in analogs. This may enhance electrophilic reactivity and influence intermolecular interactions (e.g., hydrogen bonding) .
  • Steric Considerations: The benzoate ester at the 4-position is common across analogs, but the 4-fluorobenzoylamino group in the target compound offers a balance between steric bulk and electronic modulation compared to bulkier substituents like phenoxy.

Physicochemical Properties

Property Target Compound Ethyl 2-[(4-Phenoxyphenyl)Amino] Analog Ethyl 4-((4-Hydroxybenzyl)Amino)Benzoate
Solubility Moderate in DMSO, chloroform Low in polar solvents High in polar solvents (due to -OH group)
Melting Point Estimated 180–190°C ~160–170°C ~200–210°C (hydrogen bonding)
Lipophilicity (LogP) ~3.5 (fluorine enhances) ~4.2 (phenoxy increases) ~2.8 (-OH reduces)

Notes:

  • The fluorine atom in the target compound likely improves membrane permeability compared to hydroxylated analogs, making it more suitable for biological applications .

Comparison with Analogs :

  • Phenoxy-Substituted Analog: Requires bromination of phenoxy-aniline intermediates, increasing synthesis complexity.
  • Hydroxylated Analog : Post-synthetic protection/deprotection of the -OH group is necessary, reducing overall yield.

Crystallographic Analysis

Crystal structures of such compounds are typically resolved using SHELX programs for refinement and visualized via ORTEP-3 for graphical representation . For the target compound:

  • Hypothetical Packing: The fluorine atom may participate in C–F···H–N hydrogen bonds, stabilizing the crystal lattice—a feature absent in analogs with non-fluorinated substituents.

Biological Activity

Ethyl 2-{2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate is a synthetic compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C19H15FN2O3SC_{19}H_{15}FN_{2}O_{3}S and a molecular weight of approximately 360.40 g/mol. The compound features a thiazole ring, an ethyl ester group, and a fluorobenzoyl moiety, contributing to its unique biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study by demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to bind to enzymes involved in metabolic processes, leading to the inhibition of their activity. This interaction can alter cellular signaling pathways, resulting in reduced proliferation of cancer cells and enhanced antimicrobial effects .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as an antimicrobial agent .

Anticancer Research Findings

In another study focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of this compound. The findings revealed a dose-dependent increase in apoptosis rates, with significant morphological changes observed under microscopy. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 2-(4-fluorobenzoyl)acetateLacks thiazole ringModerate antimicrobial
Ethyl (4-fluorobenzoyl)acetateSimple structureLimited anticancer activity
Ethyl 2-{2-(4-fluorobenzoyl)amino}-1,3-thiazoleSimilar thiazole presenceEnhanced anticancer effects

This compound stands out due to its unique thiazole structure, which enhances its biological activities compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-{2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate, and how can intermediates be purified?

  • Methodology : Multi-step synthesis typically involves coupling 4-fluorobenzoyl chloride with a thiazole-amine intermediate. A common approach includes:

  • Step 1 : Preparation of the thiazole core via Hantzsch thiazole synthesis, using thiourea derivatives and α-haloketones under reflux in ethanol .
  • Step 2 : Amide bond formation between the thiazole amine and 4-fluorobenzoyl chloride, catalyzed by DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures are standard for isolating intermediates .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Techniques :

  • X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) confirms bond lengths, angles, and hydrogen bonding patterns. For example, intramolecular N–H⋯O hydrogen bonds stabilize the planar thiazole-benzoate moiety .
  • Spectroscopy : 1^1H/13^13C NMR (DMSO-d6) identifies characteristic peaks (e.g., ester carbonyl at ~168 ppm, thiazole C–S at ~145 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, particularly with disordered solvent molecules or twinning?

  • Challenges : Disordered solvent molecules (e.g., water in lattice) or pseudosymmetry can complicate refinement.
  • Solutions :

  • Use SHELXD for experimental phasing to resolve twinning, and apply TWINLAW commands in SHELXL to model twin domains .
  • Hydrogen bonding analysis : Graph-set analysis (as per Etter’s rules) identifies robust R22_2^2(8) motifs between amide N–H and ester carbonyl groups, aiding in stabilizing crystal packing .

Q. How can researchers evaluate the compound’s potential biological activity, such as enzyme inhibition or receptor binding?

  • Methodology :

  • Enzyme assays : Test inhibition of tyrosinase or β3-adrenergic receptors (common targets for thiazole derivatives) using spectrophotometric assays (e.g., L-DOPA oxidation for tyrosinase) .
  • Molecular docking : Perform AutoDock Vina simulations to predict binding affinities. The 4-fluorobenzoyl group may interact with hydrophobic pockets, while the thiazole nitrogen forms hydrogen bonds with catalytic residues .

Q. How should contradictions in reported synthetic yields (e.g., 37% vs. higher yields) be addressed?

  • Analysis : Low yields (e.g., 37% in a published route ) often stem from side reactions during amide coupling.
  • Optimization :

  • Replace DCC with EDCI/HOBt to reduce racemization.
  • Use microwave-assisted synthesis to accelerate reaction kinetics and improve purity .

Q. What role do intermolecular interactions play in the compound’s stability under varying pH conditions?

  • Experimental design :

  • Conduct pH-dependent stability studies (1–14) via HPLC monitoring.
  • Findings : The ester group hydrolyzes rapidly above pH 9, but the thiazole-amide backbone remains intact due to intramolecular hydrogen bonds (N–H⋯O=C), as confirmed by IR spectroscopy .

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